molecular formula C46H67N15O13S2 B1495972 Vav peptide CAS No. 84953-75-3

Vav peptide

Cat. No.: B1495972
CAS No.: 84953-75-3
M. Wt: 1102.3 g/mol
InChI Key: HFIWLZMJQQJQBG-LGYYRGKSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Vav peptide is a crucial research tool for investigating the function of Vav2, a guanine nucleotide exchange factor (GEF) for Rho family GTPases. Vav2 is broadly expressed and involved in regulating vital biological processes, including cell spreading, migration, and neuronal development. Its unique structure includes an SH2 domain, a protein interaction module that specifically recognizes phosphotyrosine motifs. Research indicates that the SH2 domain of Vav2 directly binds to phosphorylated intracellular tails of transmembrane proteins. One key, identified interaction is with the amyloid precursor protein (APP); the Vav2-SH2 domain binds with high affinity to the phosphorylated Y682 residue within APP's intracellular domain. This interaction has been characterized through structural methods, revealing the specific molecular recognition. Studies suggest that this binding can regulate APP protein levels and inhibit its degradation in cellular models. This peptide is intended for research applications only, such as studying cell signaling pathways, protein-protein interactions, and the molecular mechanisms of conditions like Alzheimer's Disease and cancer. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

84953-75-3

Molecular Formula

C46H67N15O13S2

Molecular Weight

1102.3 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl]disulfanyl]propanoic acid

InChI

InChI=1S/C46H67N15O13S2/c47-27(18-25-10-12-26(62)13-11-25)38(66)58-31(19-24-6-2-1-3-7-24)41(69)56-30(14-15-35(49)63)40(68)59-32(20-36(50)64)42(70)60-33(23-76-75-22-28(48)45(73)74)44(72)61-17-5-9-34(61)43(71)57-29(8-4-16-54-46(52)53)39(67)55-21-37(51)65/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47-48H2,(H2,49,63)(H2,50,64)(H2,51,65)(H,55,67)(H,56,69)(H,57,71)(H,58,66)(H,59,68)(H,60,70)(H,73,74)(H4,52,53,54)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

HFIWLZMJQQJQBG-LGYYRGKSSA-N

SMILES

C1CC(N(C1)C(=O)C(CSSCC(C(=O)O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CSSC[C@@H](C(=O)O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CSSCC(C(=O)O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Synonyms

vasopressinase-altered vasopressin
VAV peptide

Origin of Product

United States

Scientific Research Applications

Role in T Cell Signaling

Vav peptides are integral to T cell receptor (TCR) signaling pathways. They mediate critical processes such as:

  • Peptide-specific Apoptosis : Research indicates that Vav is essential for peptide-specific clonal deletion and TCR-triggered apoptosis in thymocytes. Specifically, Vav regulates calcium mobilization and actin polymerization necessary for these processes .
  • Gene Transcription : Overexpression of Vav enhances TCR-mediated gene transcription of cytokines like IL-2, indicating its role as a positive regulator in T cell activation .

Implications in Autoimmune Diseases

Vav peptides have been linked to several autoimmune conditions:

  • Rheumatoid Arthritis (RA) : Genetic studies have shown that single nucleotide polymorphisms (SNPs) in the VAV1 locus correlate with RA severity. Experimental models demonstrate that targeting Vav1 can inhibit the development of antigen-induced arthritis .
  • Multiple Sclerosis (MS) : VAV1 has also been associated with MS pathogenesis. Studies suggest that its inhibition may provide therapeutic benefits in controlling autoimmune responses .

Cancer Research

The role of Vav peptides extends to oncology as well:

  • Tumorigenesis : Vav proteins are implicated in various cancers due to their involvement in cell signaling pathways that regulate proliferation and survival. For instance, Vav2 has been identified as an interaction partner of amyloid precursor protein (APP), influencing pathways associated with Alzheimer’s disease and potentially other neurodegenerative conditions .
  • Targeting Tumor Microenvironment : The differential roles of Vav family members suggest potential therapeutic strategies by selectively targeting these proteins to modulate immune responses within the tumor microenvironment .

Case Studies and Experimental Findings

StudyFocusFindings
Thymocyte ApoptosisDemonstrated that Vav is crucial for peptide-specific apoptosis via PKC-θ activation.
Rheumatoid ArthritisSNPs in VAV1 correlated with disease severity; targeting Vav1 reduced arthritis symptoms in models.
Cancer InteractionIdentified Vav2's role in APP signaling; overexpression led to increased APP levels and Aβ generation.
T Cell ActivationShowed that specific subdomains of Vav differentially affect T cell and NK cell functions, indicating potential for targeted therapies.

Comparison with Similar Compounds

Vav Family Members (Vav1, Vav2, Vav3)

Vav1, Vav2, and Vav3 share structural homology but exhibit distinct peptide sequences and functional specificities:

Peptide Epitopes and Antibody Specificity
Vav Member Peptide Region Antibody Specificity Cross-Reactivity Reference
Vav1 C-terminus (581–596) Monoclonal (EP482Y) No cross with Vav2/3
Vav2 Central region Polyclonal (KLH-conjugated peptide) Specific to Vav2
Vav3 Central sequence Polyclonal Specific to Vav3
Functional Divergence
  • Substrate Specificity: Vav1 and Vav2 share identical substrate specificity (Rac1, Cdc42, RhoA) but induce distinct transformation phenotypes, likely due to regulatory peptide differences (e.g., autoinhibitory AR) .

SH3 Domain-Binding Peptides

Vav’s SH3N domain interacts atypically with Grb2’s SH3C domain compared to classical SH3-peptide interactions:

  • Structural Uniqueness: Vav SH3N adopts a beta-sheet conformation but lacks proline-rich peptide binding due to a blocked ligand-binding site. In contrast, canonical SH3 domains (e.g., Grb2 SH3N) bind proline-rich motifs (e.g., PxxP) .
  • Grb2 SH3C-Vav SH3N Interaction : NMR studies show line broadening in Grb2 SH3C residues (Leu6, Gly22, Asn50) upon Vav binding, indicating a dynamic interface distinct from proline-mediated complexes .

Autoregulatory Peptides in GEFs

The Vav AR peptide shares functional parallels with autoinhibitory domains in other GEFs:

Protein Autoinhibitory Peptide Functional Outcome Reference
Vav1 Acidic region (AR) Suppresses DH domain activity
Sos1 C-terminal tail Inhibits Ras-GEF activity -
Tiam1 N-terminal PH domain Blocks Rac1 activation -
  • Key Insight : Deletion of Vav’s AR peptide enhances GEF activity by 3–5 fold, akin to Sos1 activation via phosphorylation .

Phosphorylation-Dependent Signaling Peptides

Vav’s Tyr174 peptide (YEDL) is compared to other phosphotyrosine motifs:

Peptide Function Binding Partner Reference
Vav1 YEDL motif Binds Fyn SH2 domain Fyn kinase
CD28 YMNM motif Binds PI3K SH2 domain PI3K -
ZAP-70 ITAM Recruits Syk SH2 domain Syk kinase -
  • Mechanistic Contrast : Unlike the YEEI motif (optimal for Src SH2 binding), Vav’s YEDL requires PI3K-independent phosphorylation for interactions, as shown by Wortmannin resistance in apoptosis assays .

Receptor-Activating Peptides

The thrombin receptor peptide SFLLRN mimics thrombin’s effects, inducing Vav phosphorylation:

Peptide Target Receptor Effect on Vav Reference
SFLLRN PAR-1 Rapid Vav phosphorylation
Anti-CD3ε Ab TCR complex Vav-mediated Ca²⁺ flux
  • Kinetic Similarity : SFLLRN-induced Vav phosphorylation mirrors thrombin’s kinetics (peak at 2–5 min), distinct from TCR-mediated activation .

Preparation Methods

Overview of Vav Peptide Synthesis

Vav peptides are typically synthesized using solid-phase peptide synthesis (SPPS) , the most widely adopted and reliable method for producing peptides with high purity and sequence fidelity. This method allows stepwise construction of the peptide chain anchored to an insoluble resin, facilitating efficient washing and removal of excess reagents and by-products.

Solid-Phase Peptide Synthesis (SPPS) Methodology

SPPS involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support. The process is generally carried out in cycles, each including:

  • Deprotection of the α-amino protecting group of the previous amino acid.
  • Washing to remove residual reagents.
  • Coupling of the next protected amino acid.
  • Washing again to remove excess reagents and by-products.

After completion, the peptide is cleaved from the resin using acid treatments tailored to the protecting groups and peptide sequence.

Advantages of SPPS for this compound:

  • High purity and yield.
  • Suitable for peptides up to 80 amino acids, which covers typical this compound lengths.
  • Automation capability for rapid synthesis.
  • Efficient removal of impurities due to solid support.

Rapid Flow-Based Peptide Synthesis for this compound

A notable advancement in peptide synthesis is the flow-based solid-phase peptide synthesis technique, which enables incorporation of amino acids at a rapid rate (approximately every 1.8 minutes under automated control). This method uses heated solvents and reagents delivered continuously to the resin, enhancing reaction kinetics and efficiency.

  • The method has been validated for peptides and small proteins comparable in size to Vav peptides.
  • It maintains high purity and is compatible with downstream purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Alternative Peptide Synthesis Methods

While SPPS remains the gold standard, other methods include:

Peptide Synthesis Type Peptide Length Application Benefits Limitations
Liquid-Phase Peptide Synthesis < 10 amino acids Large-scale synthesis, functionalized peptides Direct process monitoring by HPLC, moderate reagent excess Solubility issues for longer peptides, slower process
Chemo-Enzymatic Peptide Synthesis > 150 amino acids Long peptides and cyclic peptides Scalable, no cysteine required for ligation Requires suitable ligation sites
Native Chemical Ligation 30-150 amino acids Long cyclic peptides Functionalization possible Requires cysteine residues or derivatives

For Vav peptides, which are typically under 80 amino acids, SPPS or flow-based SPPS are preferred due to their efficiency and peptide length compatibility.

Purification and Quality Control

Following synthesis, Vav peptides undergo purification primarily by RP-HPLC to achieve the required purity levels for research or therapeutic use. Analytical methods such as LC-MS are employed to confirm peptide identity, purity, and to detect any truncated or modified impurities.

  • Forced degradation studies are conducted to ensure method stability and peptide integrity under stress conditions (e.g., heat, oxidation).
  • Analytical method validation includes specificity, sensitivity, linearity, repeatability, and solution stability.

Research Findings Related to this compound Preparation

  • Studies have demonstrated that Vav peptides, when synthesized correctly, retain their biological activity, such as regulating peptide-specific calcium mobilization and actin polymerization in thymocytes, which are critical for apoptosis signaling pathways.
  • The interaction of Vav peptides with protein kinase C isoforms, particularly PKC-θ, underscores the importance of precise peptide structure for functional studies.
  • Nanoparticle formulations combining Vav-related siRNA with peptides show promising delivery and bioactivity profiles, highlighting the importance of peptide purity and stability in therapeutic applications.

Summary Table: Preparation Methods for this compound

Preparation Step Description Key Parameters/Notes
Peptide Chain Assembly Sequential addition of Fmoc-protected amino acids on solid resin Automated cycles, deprotection with piperidine
Washing Steps Removal of excess reagents and by-products Use of solvents that swell resin (e.g., DMF)
Cleavage from Resin Acidic cleavage (e.g., TFA-based cocktails) Tailored to protecting groups and peptide sequence
Purification Reverse-phase HPLC Achieves >95% purity, removes truncated sequences
Analytical Characterization LC-MS, forced degradation studies Confirms identity, purity, and stability
Rapid Synthesis Option Flow-based SPPS for faster cycle times Incorporation every ~1.8 min, continuous UV monitoring

Q & A

Q. How to ensure ethical use of animal-derived Vav peptides in biomedical research?

  • Methodological Answer : Source peptides from vendors complying with ISO 9001 certification for animal welfare. For in vivo studies, obtain ethics committee approval and include peptide endotoxin levels in toxicity reports. Use alternatives (e.g., recombinant peptides) where feasible to reduce animal use .

Q. What documentation is critical for replicating this compound studies in independent labs?

  • Methodological Answer : Publish detailed synthetic protocols (e.g., solid-phase synthesis resin type, cleavage conditions) in supplementary materials. Share MD simulation trajectories and force field parameters via public repositories (e.g., Zenodo). Disclose all post-purification modifications (e.g., acetylation) in metadata .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.